tert-butyl N-(furan-2-ylmethyl)carbamate chemical properties
tert-butyl N-(furan-2-ylmethyl)carbamate chemical properties
An In-depth Technical Guide to tert-butyl N-(furan-2-ylmethyl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(furan-2-ylmethyl)carbamate, a key intermediate in modern organic and medicinal chemistry. The document delineates its core chemical and physical properties, provides validated protocols for its synthesis and deprotection, explores its reactivity, and discusses its applications, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide is intended for researchers, chemists, and drug development professionals who utilize amine-containing heterocyclic building blocks in their synthetic workflows.
Introduction: Strategic Importance in Synthesis
Tert-butyl N-(furan-2-ylmethyl)carbamate, commonly referred to as N-Boc-furfurylamine, is a carbamate-protected derivative of furfurylamine.[1] Its significance in synthetic chemistry stems from the strategic utility of the tert-butyloxycarbonyl (Boc) protecting group. Amines are fundamental functional groups, but their inherent basicity and nucleophilicity can interfere with a wide range of chemical transformations.[2] The Boc group serves as a temporary shield, rendering the amine nitrogen non-nucleophilic and non-basic, thereby enabling chemists to perform reactions on other parts of the molecule without unintended side reactions involving the amine.[3][4]
The furan moiety itself is a privileged scaffold in drug discovery, present in numerous natural products and APIs. The combination of the versatile furan ring with a protected aminomethyl side chain makes tert-butyl N-(furan-2-ylmethyl)carbamate a valuable building block for introducing this specific pharmacophore into larger, more complex structures.[5] The Boc group is favored due to its stability under a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenation, and organometallic reactions) and its clean, efficient removal under mild acidic conditions.[2][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties is critical for its handling, storage, and use in reactions. The key properties of tert-butyl N-(furan-2-ylmethyl)carbamate are summarized below.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-(furan-2-ylmethyl)carbamate | [1] |
| Synonyms | N-Boc-furfurylamine, tert-butyl (furan-2-ylmethyl)carbamate | [1] |
| CAS Number | 178918-29-1 | [7][8] |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][8] |
| Molecular Weight | 197.23 g/mol | [1] |
| Appearance | Solid, semi-solid, or liquid | |
| Storage Temperature | Store in freezer, under -20°C, sealed in dry conditions | |
| InChI Key | RRUDWSJNJRPUAG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=CO1 | [1] |
Note: Physical form can vary between suppliers and batches.
Caption: 2D structure of tert-butyl N-(furan-2-ylmethyl)carbamate.
Synthesis and Reactivity: The Boc Protection/Deprotection Cycle
The primary utility of this compound revolves around the chemistry of the Boc group. Its synthesis involves the protection of a primary amine, and its primary reaction involves the deprotection to liberate that same amine.
Synthesis: Boc Protection of Furfurylamine
The most common and efficient method for preparing tert-butyl N-(furan-2-ylmethyl)carbamate is via the reaction of furfurylamine with di-tert-butyl dicarbonate (Boc₂O).[3][9]
Causality of Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the electrophile. It is widely used because it is a stable, crystalline solid that is easy to handle, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.[9]
-
Base: A base, such as triethylamine (TEA) or sodium hydroxide, is required. The primary amine (furfurylamine) is the nucleophile, but upon reaction, it becomes protonated and positively charged. The base serves to neutralize this charge, regenerating a neutral carbamate and preventing the formation of an unreactive ammonium salt.[9]
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is typically used to dissolve the reactants. Aqueous conditions can also be employed.[3][9]
Caption: General workflow for the Boc protection of furfurylamine.
Experimental Protocol: Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add furfurylamine (1.0 eq). Dissolve it in a suitable solvent (e.g., THF, approx. 0.5 M concentration).
-
Base Addition: Add a base, such as triethylamine (1.1 eq), to the solution.
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Quenching & Extraction: Once complete, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl N-(furan-2-ylmethyl)carbamate.
Reactivity: Acid-Catalyzed Deprotection
The primary utility of the Boc group lies in its facile removal under acidic conditions.[3] This deprotection regenerates the free amine, which can then participate in subsequent synthetic steps (e.g., amide coupling, reductive amination).
Mechanism of Deprotection: The cleavage is typically initiated by a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][9] The mechanism proceeds in three key steps:
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.
-
C-O Bond Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine (as its corresponding ammonium salt).[2]
Caption: Key steps in the acid-catalyzed deprotection of a Boc group.
Experimental Protocol: Deprotection
-
Setup: Dissolve tert-butyl N-(furan-2-ylmethyl)carbamate (1.0 eq) in a suitable solvent, such as dichloromethane (DCM).
-
Acid Addition: Add an excess of a strong acid. A common choice is a 20-50% solution of trifluoroacetic acid (TFA) in DCM, or a 4 M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature. Effervescence (release of CO₂) is often observed. Monitor the reaction by TLC until the starting material is fully consumed (typically 30-60 minutes).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralization & Isolation: The product will be the ammonium salt. To obtain the free amine, dissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or aqueous NaOH) until the pH is basic. Extract the free amine into an organic solvent, dry the organic layer, and concentrate to yield the product, furfurylamine.
Applications in Research and Drug Development
Tert-butyl N-(furan-2-ylmethyl)carbamate is not an end product but a crucial intermediate. Its value is realized when it is incorporated into a multi-step synthesis.
-
Pharmaceutical Synthesis: The "furan-methylamine" substructure is a component of various biologically active molecules. This building block allows for its controlled introduction. For example, the free amine, after deprotection, can be acylated to form amides, alkylated, or used in reductive amination protocols to build more complex molecular architectures.[10][11]
-
Building Block Chemistry: It serves as a reliable source of the furfurylamine moiety for constructing libraries of compounds for high-throughput screening in drug discovery programs.[5][12]
-
Heterocyclic Chemistry: The furan ring itself can undergo further transformations (e.g., Diels-Alder reactions, electrophilic substitution), and having the amine protected allows these reactions to be performed without interference.
Safety and Handling
Proper handling of all chemicals is paramount for laboratory safety.
-
Hazard Identification: While the compound itself is not acutely toxic, it may cause skin, eye, and respiratory irritation.[13] Safety data sheets (SDS) from the supplier should always be consulted prior to use.[14][15]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[14][15] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, as recommended by the supplier (typically refrigerated or frozen).[14]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids (except for intended deprotection).[14][17]
Conclusion
Tert-butyl N-(furan-2-ylmethyl)carbamate is a foundational building block in modern organic synthesis. Its utility is defined by the robust and reliable chemistry of the Boc protecting group, which provides a simple and effective strategy for masking the reactivity of the primary amine on the furan scaffold. This allows for complex molecular construction, making it an indispensable tool for chemists in academic research and the pharmaceutical industry. A firm grasp of its properties, synthesis, and reactivity is essential for its effective application in the laboratory.
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